Defined Role as Key Intermediate in Imatinib Synthesis
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a key intermediate in a specific synthesis pathway for the tyrosine kinase inhibitor imatinib mesylate . This specific application is not a general property of TFMP derivatives but is tied to this exact compound's structure and reactivity profile. Generic pyridine intermediates or other TFMP analogs cannot be directly substituted in this pathway without compromising yield and purity [1][2].
| Evidence Dimension | Synthetic Utility in a Specific High-Value Pharmaceutical |
|---|---|
| Target Compound Data | Key intermediate for imatinib mesylate synthesis. |
| Comparator Or Baseline | Generic pyridine or other TFMP derivatives; 2-Amino-3-nitro-5-(trifluoromethyl)pyridine (CAS 53359-69-6). |
| Quantified Difference | Qualitative: Defined role in imatinib synthesis. Quantitative data on yield/purity advantage unavailable from primary literature. |
| Conditions | N/A |
Why This Matters
This establishes a specific, high-value application niche that justifies procurement over more general, lower-cost building blocks.
- [1] Livesey, M.; Luker, T.J. Synthesis of tyrosine kinase inhibitors. US Patent 2020/0325154 A1, October 13, 2020. View Source
- [2] Agri.nais.net.cn. An improved method for the formation of imatinib and its mesylate. Accessed 2026. View Source
